Pharmacokinetics and plasma concentration of Mebeverine metabolites
Pharmacokinetics and plasma concentration of Mebeverine metabolites
An In-depth Technical Guide on the Pharmacokinetics and Plasma Concentration of Mebeverine Metabolites
Introduction
Mebeverine is a musculotropic antispasmodic agent widely utilized for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its therapeutic action is primarily a direct, localized effect on the smooth muscle of the gastrointestinal tract, relieving spasms without impairing normal gut motility.[2][3] A key characteristic of mebeverine's pharmacological profile is its rapid and extensive first-pass metabolism. Following oral administration, the parent drug is almost completely metabolized by esterases, leading to negligible circulating concentrations of mebeverine itself.[1][4][5] Consequently, the systemic effects and pharmacokinetic profile are determined by its various metabolites.
This technical guide provides a comprehensive overview of the pharmacokinetics of mebeverine's principal metabolites. It consolidates quantitative data on their plasma concentrations, details the experimental methodologies used for their characterization, and visualizes the core metabolic pathways and analytical workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mebeverine and related compounds.
Mebeverine Metabolism
The metabolism of mebeverine is a rapid, multi-step process initiated by esterase-catalyzed hydrolysis. The parent compound is cleaved into two primary metabolites: veratric acid (VA) and mebeverine alcohol (MAL) .[6][7] These initial metabolites undergo further extensive phase I and phase II metabolism.[8] Due to this rapid conversion, the parent mebeverine drug is rarely recovered from the blood or urine of patients.[4][9]
The major circulating metabolites in plasma are mebeverine acid (MAC) and desmethylmebeverine acid (DMAC) , which result from the further oxidation and demethylation of mebeverine alcohol.[7][10][11] Studies indicate that DMAC is the most abundant metabolite in the blood and is therefore considered the primary analyte to monitor in pharmacokinetic studies.[10][12] Veratric acid is further metabolized through O-demethylation to vanillic acid, isovanillic acid, and subsequently to protocatechuic acid.[8][13] These acidic metabolites are primarily excreted in the urine, largely as conjugates.[13]
The metabolic cascade is visualized in the signaling pathway diagram below.
Plasma Pharmacokinetics of Mebeverine Metabolites
Quantitative analysis of mebeverine's metabolites in plasma reveals a rapid absorption and elimination profile. The parent drug is virtually undetectable, while its metabolites achieve significant plasma concentrations. The tables below summarize the key pharmacokinetic parameters for the major metabolites as reported in various human studies.
Pharmacokinetic Parameters of Mebeverine Alcohol and its Derivatives
Following oral administration, mebeverine alcohol (MAL) is formed and rapidly converted to mebeverine acid (MAC) and desmethylmebeverine acid (DMAC). MAC has been identified as a major circulating metabolite, with concentrations significantly exceeding those of MAL.[6] However, more recent studies point to DMAC as the most abundant metabolite, making it a crucial marker for bioequivalence and pharmacokinetic assessments.[10][12]
| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | t½ (Half-life) | Study Population | Reference |
| Mebeverine Alcohol (MAL) | 135 mg | 0.67 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |
| Mebeverine Alcohol (MAL) | 405 mg | ~3 ng/mL | Not Reported | Not Reported | 4 Healthy Volunteers | [6] |
| Desmethylmebeverine-alcohol | 135 mg | 0.138 mg/L | ~1.5 h | Not Reported | Healthy Volunteers | [9] |
| Mebeverine Acid (MAC) | 405 mg | ~3 µg/mL (~3000 ng/mL) | 1.25 h (median) | 1.1 h (median) | 4 Healthy Volunteers | [6] |
| Desmethylmebeverine Acid (DMAC) | 200 mg (prolonged-release) | Single Dose: 679 ng/mL; Repeated Doses: 804 ng/mL | ~2.92 h | 5-6 h | 24 Healthy Participants | [7][14] |
Table 1: Summary of Pharmacokinetic Parameters for Mebeverine Alcohol and its Major Metabolites in Human Plasma.
Pharmacokinetic Parameters of Veratric Acid
Veratric acid, the other product of the initial hydrolysis, also reaches considerable concentrations in plasma shortly after administration.
| Metabolite | Dose Administered | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Study Population | Reference |
| Veratric Acid (VA) | 270 mg | 13.5 µg/mL | 40-80 min | Fasted Healthy Volunteers | [4] |
Table 2: Summary of Pharmacokinetic Parameters for Veratric Acid in Human Plasma.
Experimental Protocols
The quantification of mebeverine metabolites requires sensitive and specific analytical methods due to the rapid metabolism and the complexity of the biological matrix.
Study Designs
-
Subjects: Pharmacokinetic studies are typically conducted in small cohorts of healthy adult volunteers.[4][6][13]
-
Dosing: Single oral doses of mebeverine hydrochloride have been studied at various strengths, including 135 mg, 270 mg, and 405 mg.[4][6][9] Studies on modified-release formulations, such as 200 mg prolonged-release capsules, have also been performed.[7][14]
-
Sampling: Venous blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and typically stored frozen (-20°C or lower) until analysis.[15]
Sample Preparation and Analysis
Due to the instability of the parent ester in biological fluids, prompt analysis or the use of esterase inhibitors is critical for in vitro studies.[4][9] For the analysis of metabolites from clinical samples, protein precipitation is a common and effective sample preparation technique.[7][14]
The analytical workflow typically involves:
-
Sample Collection: Collection of whole blood into tubes containing an anticoagulant.
-
Plasma Separation: Centrifugation to separate plasma from blood cells.
-
Protein Precipitation: Addition of a solvent like acetonitrile to the plasma sample to precipitate proteins.
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system for separation of the metabolites.
-
Detection and Quantification: A mass spectrometer (MS/MS) or another sensitive detector (e.g., coulometric) is used for the detection and quantification of the target analytes.[6][16]
The diagram below illustrates a typical experimental workflow for the quantification of mebeverine metabolites in plasma.
Analytical Methods
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common, rapid, and sensitive method for the simultaneous quantification of multiple mebeverine metabolites like MAC and DMAC.[14][16] The calibration range for these metabolites is often established between 10 - 2000 ng/mL.[7][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been employed for the identification of a wide array of urinary and microsomal metabolites, providing a comprehensive picture of the metabolic pathways.[8][13]
-
High-Performance Liquid Chromatography (HPLC) with Coulometric Detection: This method has been successfully used to assay mebeverine acid in human plasma.[6]
Conclusion
The pharmacokinetics of mebeverine are characterized by its complete and rapid metabolism prior to reaching systemic circulation. The parent drug is not a suitable analyte for pharmacokinetic studies. Instead, its primary metabolites—notably Desmethylmebeverine Acid (DMAC), Mebeverine Acid (MAC), and Veratric Acid (VA)—serve as the key markers of exposure. DMAC has been identified as the most prominent and persistent metabolite in plasma, making it the recommended analyte for bioequivalence and pharmacokinetic evaluations. The analytical methodologies, predominantly centered around HPLC-MS/MS, are well-established for the sensitive and specific quantification of these metabolites. A thorough understanding of this metabolic profile is essential for the continued clinical development and therapeutic monitoring of mebeverine.
References
- 1. Mebeverine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Mebeverine - Wikipedia [en.wikipedia.org]
- 3. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. wada-ama.org [wada-ama.org]
- 12. deboni.he.com.br [deboni.he.com.br]
- 13. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
